2-(3-Bromo-4-methylphenyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELXNDQCXHNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728929 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903522-18-9 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 4 Methylphenyl Thiazole
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy is a key analytical tool for confirming the molecular structure of compounds by identifying the vibrational modes of their constituent chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. For related thiazole (B1198619) derivatives, characteristic C-H stretching vibrations of the heteroaromatic structure are typically observed in the range of 3000-3100 cm⁻¹. For instance, in a study of 2-(4-methoxyphenyl)benzo[d]thiazole, C-H stretching vibrations were identified at 3066-3108 cm⁻¹. researchgate.net Another related compound, 2-bromo-4-phenyl-1,3-thiazole, exhibits IR absorption bands at 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, and 689 cm⁻¹. nih.govresearchgate.net The analysis of 2-amino-4-methylthiazole (B167648) also provides insight into the expected spectral features. mdpi.comnih.gov
The expected FTIR spectral data for 2-(3-Bromo-4-methylphenyl)thiazole would include:
Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.
Methyl C-H stretching: Asymmetric and symmetric stretching vibrations typically found between 2900 and 3000 cm⁻¹.
C=N and C=C stretching (thiazole and phenyl rings): A series of bands in the 1400-1650 cm⁻¹ region.
C-Br stretching: A strong absorption band in the lower frequency region, typically between 500 and 700 cm⁻¹.
C-S stretching: Bands associated with the thiazole ring.
Aromatic C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the phenyl ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Methyl C-H Stretch | 2900-3000 |
| C=N and C=C Stretch | 1400-1650 |
| C-Br Stretch | 500-700 |
| Aromatic C-H Bending | 700-900 |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. For related compounds like 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1-one, both FT-IR and FT-Raman spectra have been used for characterization. rasayanjournal.co.in Similarly, the vibrational spectra of other sulfonamides have been analyzed using both techniques. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds that have a change in polarizability, such as the C-S and C-Br bonds, which may show weak or no absorption in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the following proton signals are expected:
Thiazole Protons: The thiazole ring has two protons. The proton at the 5-position will appear as a doublet, and the proton at the 4-position will also appear as a doublet due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. For comparison, the thiazole proton in 2-bromo-4-phenyl-1,3-thiazole appears as a singlet at 8.16 ppm. nih.govresearchgate.net
Phenyl Protons: The 3-bromo-4-methylphenyl group has three aromatic protons. These will appear as a set of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and methyl substituents.
Methyl Protons: The methyl group attached to the phenyl ring will appear as a singlet, typically in the upfield region of the spectrum around 2.4 ppm. For instance, the methyl protons in 2-(4-methylphenyl)thiazole appear as a singlet at 2.40 ppm. amazonaws.com
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Thiazole-H5 | ~7.3-7.8 | Doublet |
| Thiazole-H4 | ~7.8-8.2 | Doublet |
| Phenyl-H | ~7.0-8.5 | Multiplets |
| Methyl (-CH₃) | ~2.4 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Thiazole Carbons: The thiazole ring has three carbon atoms. The carbon atom at the 2-position, bonded to the phenyl group, will be significantly downfield. The carbons at the 4- and 5-positions will also have characteristic chemical shifts.
Phenyl Carbons: The 3-bromo-4-methylphenyl group has six carbon atoms. The carbon attached to the thiazole ring and the carbon attached to the bromine atom will have their chemical shifts influenced by these substituents. The remaining aromatic carbons will appear in the typical aromatic region.
Methyl Carbon: The methyl carbon will appear as a signal in the upfield region of the spectrum. In 2-(4-methylphenyl)thiazole, the methyl carbon appears at δ 21.59 ppm. amazonaws.com
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole-C2 | ~160-170 |
| Thiazole-C4 | ~140-150 |
| Thiazole-C5 | ~115-125 |
| Phenyl Carbons | ~120-140 |
| Methyl (-CH₃) | ~20-25 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of the molecule, advanced NMR techniques are employed.
2D NMR (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY): Would be used to establish the connectivity between protons, for example, to confirm the coupling between the thiazole protons and the coupling patterns of the phenyl protons.
Heteronuclear Single Quantum Coherence (HSQC): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the phenyl and thiazole rings and the positions of the substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of atoms. NOESY experiments would reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the thiazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For thiazole derivatives, electron impact mass spectrometry (EI-MS) is commonly employed. The process involves ionizing the sample, leading to the formation of a molecular ion, which then fragments into smaller, characteristic ions.
In the mass spectrum of a related compound, 2-((thiophen-2-ylmethylene)hydrazino)thiazole, the molecular ion peak (M+) is observed, and its fragmentation pattern helps in confirming the structure. researchgate.net The fragmentation of thiazole rings typically involves the loss of small molecules or radicals. sapub.org For instance, the mass spectrum of a thiazole derivative showed a molecular ion peak that corresponded to its calculated molecular formula. The fragmentation process included the opening of the thiazole ring and subsequent loss of molecules like acetylene, HCN, and N2. researchgate.net
The predicted monoisotopic mass of a similar compound, 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole, is 286.9171 Da. uni.lu Mass spectrometry can also be performed using tandem mass spectrometers, which allow for the selection of a precursor ion and its subsequent fragmentation to generate characteristic product ions, providing even more detailed structural information. sisweb.com
A hypothetical fragmentation pattern for this compound could involve the initial loss of a bromine radical, followed by fragmentation of the thiazole and phenyl rings. The accurate mass measurement of the molecular ion and its isotopic pattern, particularly due to the presence of bromine, would be crucial for confirming the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its conjugation system. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground state to an excited state. libretexts.org In organic molecules, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals (π → π* and n → π* transitions). shu.ac.uklibretexts.org
Molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, absorb UV-Vis radiation. shu.ac.uk The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. As the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org
For thiazole derivatives, absorption maxima are typically observed in the UV region. For example, a series of 5-N-arylaminothiazoles showed absorption maxima between 358 and 410 nm. researchgate.net The parent thiazole molecule exhibits a UV/Vis spectrum with absorption in the range of 210-240 nm. nist.gov The presence of the bromo and methyl substituents on the phenyl ring, as well as the phenyl-thiazole conjugation in this compound, would be expected to influence its absorption spectrum. The conjugation between the phenyl and thiazole rings allows for π → π* transitions. The non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring could also participate in n → π* transitions. These transitions are generally weaker than π → π* transitions. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. By diffracting X-rays off a single crystal of a compound, a unique diffraction pattern is generated, which can be mathematically transformed into a three-dimensional electron density map of the molecule.
For a related compound, 2-Bromo-4-phenyl-1,3-thiazole, SCXRD analysis revealed a monoclinic crystal system. nih.govresearchgate.net In this structure, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at a specific angle to each other. nih.govnih.gov Similarly, the crystal structure of another thiazole derivative, 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole, was unambiguously established by X-ray diffraction. researchgate.net
The SCXRD data for a crystalline compound includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information allows for the precise calculation of all intramolecular distances and angles. For this compound, SCXRD would provide the exact dihedral angle between the phenyl and thiazole rings and the precise bond lengths and angles within the molecule.
Table 1: Crystallographic Data for a Representative Thiazole Derivative (2-Bromo-4-phenyl-1,3-thiazole)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₉H₆BrNS | nih.govresearchgate.net |
| Molecular Weight | 240.12 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 5.8934 (3) | nih.govresearchgate.net |
| b (Å) | 10.6591 (6) | nih.govresearchgate.net |
| c (Å) | 13.8697 (7) | nih.govresearchgate.net |
| β (°) | 90.812 (1) | nih.govresearchgate.net |
| Volume (ų) | 871.18 (8) | nih.gov |
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in the stability and properties of the crystalline material.
Hydrogen Bonding: While classic hydrogen bonds (e.g., N-H···O, O-H···N) are not expected for this compound itself, weaker C-H···N and C-H···S interactions involving the thiazole ring are possible and have been observed in similar structures. nih.gov
π-π Stacking: Aromatic rings, such as the phenyl and thiazole rings in the target molecule, can interact through π-π stacking. mdpi.com In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by π-π interactions, with a short distance of 3.815 (2) Å between the centroids of the five- and six-membered rings. nih.govnih.gov These interactions are a significant factor in the solid-state organization of many thiazole derivatives. mdpi.com
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of 3.5402 (6) Å are observed, which can be classified as a type of halogen bond. nih.govnih.gov The bromine atom in this compound could similarly participate in halogen bonding with the sulfur or nitrogen atoms of neighboring molecules.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a promolecule (the sum of the electron densities of the isolated atoms) is greater than that of all other molecules in the crystal.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified as red spots. This provides a visual representation of the interactions.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, C···H, Br···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.govnih.govnih.gov
For example, in the Hirshfeld surface analysis of a related compound, the most significant contributions to the crystal packing were from H···H, C···H/H···C, and Br···H/H···Br contacts. nih.gov A similar analysis for this compound would reveal the relative importance of the various intermolecular interactions, providing a deeper understanding of its crystal packing.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-phenyl-1,3-thiazole |
| 2-((thiophen-2-ylmethylene)hydrazino)thiazole |
| 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole |
| 5-N-arylaminothiazoles |
| Thiazole |
Computational and Theoretical Investigations of 2 3 Bromo 4 Methylphenyl Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-(3-Bromo-4-methylphenyl)thiazole, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, vibrational modes, and charge distribution. These calculations are typically performed using specific functionals, such as B3LYP or M06-2x, paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. shd-pub.org.rsbohrium.comnih.gov
Geometry Optimization and Molecular Conformation
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, the key geometric parameter is the dihedral angle between the phenyl and thiazole (B1198619) rings.
Studies on analogous compounds, such as 2-bromo-4-phenyl-1,3-thiazole, have shown that the phenyl and thiazole rings are nearly coplanar, with a slight twist. researchgate.net For this compound, the optimized geometry is expected to feature a similar near-planar conformation. The presence of the methyl group at the 4-position and the bromo group at the 3-position of the phenyl ring introduces steric and electronic effects that fine-tune the bond lengths and angles. The C-Br bond, C-C bonds of the aromatic rings, and the bonds within the thiazole ring (C-S, C=N, C=C) will have characteristic lengths that can be accurately predicted by DFT calculations. researchgate.net
Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar structures. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Br | ~1.90 Å | |
| C-S (thiazole) | ~1.72 - 1.76 Å | |
| C=N (thiazole) | ~1.30 - 1.37 Å | |
| C-C (phenyl-thiazole) | ~1.46 - 1.48 Å | |
| **Bond Angles (°) ** | ||
| C-C-Br (phenyl) | ~119 - 121° | |
| C-S-C (thiazole) | ~90 - 92° | |
| **Dihedral Angle (°) ** |
Electronic Properties: HOMO-LUMO Analysis and Energy Bandgap
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the methyl-substituted phenyl ring, while the LUMO is anticipated to be distributed across the π-conjugated system, including the electron-withdrawing bromine atom. The energy gap for similar thiazole derivatives has been calculated to be in the range of 4 to 5.5 eV. mdpi.comresearchgate.net This value indicates that the molecule is relatively stable but possesses regions susceptible to charge transfer, which is a prerequisite for many biological activities. irjweb.com
Table 2: Representative FMO Energies and Properties for Phenylthiazole Derivatives Note: Values are illustrative and derived from DFT studies on analogous compounds.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3-phenylbenzo[d]thiazole-2(3H)-imine bohrium.com | -6.83 | -1.51 | 5.32 |
| 4-(4-bromophenyl) thiazol-2-yl acetamide (B32628) researchgate.net | - | - | 4.57 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies, one can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. For complex molecules, theoretical calculations are invaluable for interpreting the spectra accurately. nih.govnih.gov
For this compound, key vibrational modes would include the C-H stretching of the aromatic rings and methyl group, the C=N and C=C stretching within the thiazole ring, the C-S stretching, and the characteristic C-Br stretching frequency. DFT calculations, often with the application of a scaling factor to correct for anharmonicity, can predict these frequencies with high accuracy. nih.gov
Table 3: Predicted Vibrational Frequencies and Assignments for this compound Note: Based on general frequency ranges from literature for similar functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Group | 2980 - 2870 |
| C=N Stretch | Thiazole Ring | 1640 - 1590 |
| C=C Stretch | Aromatic Rings | 1600 - 1450 |
| C-N Stretch | Phenyl-Thiazole | 1350 - 1250 |
| C-S Stretch | Thiazole Ring | 750 - 650 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides deep insights into intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor (filled-empty orbital) interactions. wisc.edu
Table 4: Principal NBO Donor-Acceptor Interactions in Phenylthiazole Systems Note: This table represents typical interactions and stabilization energies found in related structures.
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP (1) N (Thiazole) | π* (C-C) (Phenyl Ring) | Lone Pair → Antibonding π | 5 - 15 |
| LP (1) S (Thiazole) | π* (C=N) (Thiazole Ring) | Lone Pair → Antibonding π | 10 - 25 |
| π (C=C) (Phenyl Ring) | π* (C=N) (Thiazole Ring) | Bonding π → Antibonding π | 15 - 30 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. trdizin.gov.tr The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the electronegative nitrogen atom of the thiazole ring and, to a lesser extent, near the bromine atom. These are the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the phenyl and methyl groups will exhibit positive potential (blue), making them sites for potential nucleophilic interactions. The MEP map provides a powerful guide to the molecule's non-covalent interaction behavior, which is critical for ligand-receptor binding. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein. mdpi.comnih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Thiazole derivatives are known to interact with a wide range of biological targets. rsc.org
Docking studies on phenylthiazole derivatives have revealed their potential as inhibitors for various enzymes and receptors. nih.govnih.gov For this compound, simulations could be performed against targets like protein kinases, Sortase A, or Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govrsc.orgresearchgate.net The simulation would identify the most stable binding pose and calculate a binding energy score, which indicates the affinity of the ligand for the protein. Key interactions typically observed include:
Hydrogen bonds: Often involving the thiazole nitrogen atom and polar amino acid residues (e.g., Asn, Gln, Thr). nih.gov
Hydrophobic interactions: Involving the phenyl and methyl groups with nonpolar residues (e.g., Leu, Val, Ala). nih.gov
Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-π stacking: Between the aromatic phenyl and thiazole rings and aromatic amino acid residues (e.g., Phe, Tyr, Trp).
Table 5: Potential Protein Targets and Key Interacting Residues for Phenylthiazole Derivatives Note: This table provides examples from docking studies of related thiazole compounds.
| Protein Target | PDB Code | Function | Key Interacting Residues (Examples) |
|---|---|---|---|
| Tubulin nih.gov | 1SA0 | Cell division, Cytoskeleton | AsnA101, LeuB248, AsnB249, ThrB353 |
| PPARγ nih.gov | 2PRG | Metabolism, Gene regulation | Ser289, His323, His449, Tyr473 |
| Sortase A (SrtA) mdpi.com | 1T2W | Bacterial virulence | Arg197, Cys184, Trp194 |
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational tool used to predict the binding affinity and mode of a small molecule, such as this compound, to a biological target, typically a protein. This method computationally places the ligand into the binding site of a receptor and scores the interaction.
In a study on a series of pyrimidinone-linked thiazole derivatives, molecular docking was employed to predict their binding energies against the cyclooxygenase-2 (COX-2) enzyme. The predicted binding affinities for these compounds ranged from -9.3 to -10.3 kcal/mol, indicating strong potential interactions with the target protein. researchgate.net For this compound, a similar approach would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The resulting docking score would provide an estimate of its binding affinity, while the predicted pose would reveal its binding mode.
Table 1: Illustrative Binding Affinities of Thiazole Derivatives against COX-2 (Note: This data is for pyrimidinone-linked thiazole derivatives and is presented for illustrative purposes.)
| Compound | Binding Affinity (kcal/mol) |
| Derivative 1 | -10.3 |
| Derivative 2 | -9.8 |
| Derivative 3 | -9.5 |
| Derivative 4 | -9.3 |
| Data sourced from a study on pyrimidinone-linked thiazoles. researchgate.net |
Identification of Key Interacting Residues
A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex.
For instance, in a molecular docking study of 2-amino thiazole derivatives designed as Aurora kinase inhibitors, specific residues within the ATP-binding site of the kinase were identified as being crucial for binding. nih.gov The analyses revealed hydrogen bonding with certain amino acids and hydrophobic interactions with others. A similar analysis for this compound would pinpoint the specific residues in a target protein that form significant interactions with the bromo, methyl, phenyl, and thiazole moieties of the compound. This information is invaluable for understanding the basis of its biological activity and for designing more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, for example, can provide insights into how steric and electrostatic fields of a molecule influence its activity.
A QSAR study on a series of 2-amino thiazole derivatives targeting Aurora kinase led to the development of a predictive model. acs.org Such a model is typically characterized by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² suggests good predictive ability. For this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in their structure. The resulting data would be used to build a model that could predict the activity of new, unsynthesized derivatives, thereby guiding further drug development.
Table 2: Example of Statistical Parameters from a 3D-QSAR Study (Note: This data is from a study on 2-amino thiazole derivatives and is for illustrative purposes.)
| Parameter | Value | Description |
| q² | > 0.5 | Cross-validated correlation coefficient (predictive ability) |
| R² | > 0.6 | Squared correlation coefficient (goodness of fit) |
| F-test value | High | Statistical significance of the model |
| SEE | Low | Standard error of the estimate |
| Illustrative values based on typical QSAR studies. acs.org |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique can be used to assess the stability of the binding mode predicted by molecular docking, analyze the conformational flexibility of the ligand and the protein, and understand the role of solvent molecules.
In the investigation of 2-amino thiazole derivatives as Aurora kinase inhibitors, a 100-nanosecond MD simulation was performed on the most promising compound complexed with the kinase. nih.govacs.org The analysis of the simulation trajectory included calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analyzing the hydrogen bond network over time. acs.org For this compound, an MD simulation would offer a more realistic picture of its interaction with a target protein, accounting for the dynamic nature of biological systems and the influence of the surrounding solvent.
In Vitro Biological Activities of 2 3 Bromo 4 Methylphenyl Thiazole and Derivatives
Antimicrobial Activity Investigations (In Vitro)
Derivatives of 2-(3-bromo-4-methylphenyl)thiazole have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that this class of compounds possesses broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi, and in some cases, demonstrating potential against mycobacteria and viruses.
Thiazole (B1198619) derivatives, including those with a substituted phenyl ring, have shown considerable promise as antibacterial agents. biointerfaceresearch.com Studies on various thiazole-containing compounds have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain thiazole-quinolinium derivatives have exhibited potent, broad-spectrum antibacterial activity against several Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli. nih.govpolyu.edu.hk In some cases, these derivatives were found to be significantly more potent than conventional antibiotics like methicillin. nih.gov
The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Some thiazole derivatives have shown excellent antibacterial activity, with MIC values comparable or even superior to reference drugs. biointerfaceresearch.com For example, certain 2-(3-pyridyl)-4,5-disubstituted thiazole derivatives displayed prominent antibacterial activity. biointerfaceresearch.com The incorporation of different substituents on the thiazole or the phenyl ring can significantly influence the antibacterial spectrum and potency. chula.ac.th
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole-quinolinium derivative 4a4 | S. aureus ATCC 29213 | 1 | polyu.edu.hk |
| Thiazole-quinolinium derivative 4b4 | S. aureus ATCC 29213 | 2 | polyu.edu.hk |
| Thiazole-quinolinium derivative 4a4 | E. coli ATCC 25922 | 0.5 | polyu.edu.hk |
| Thiazole-quinolinium derivative 4b4 | E. coli ATCC BAA-2469a | 0.5 | polyu.edu.hk |
| Bromophenyl derivative 3d | Various pathogens | 79 µM | chula.ac.th |
| Coumarin-thiazole derivative 4c | S. aureus, S. pneumoniae, S. typhi | 31.25-62.5 | chula.ac.th |
For example, a series of novel thiazole-containing triazole antifungals demonstrated potent activities against a variety of pathogenic fungi in vitro. nih.gov Specifically, a compound designated as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346) exhibited potent and well-balanced in vitro antifungal activities. nih.gov The presence of specific substituents can enhance the antifungal efficacy, as seen in derivatives where the modification of the thiazole scaffold led to improved activity against various fungal strains. nih.govmdpi.com
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| ER-30346 | Various pathogenic fungi | Potent in vitro activity | nih.gov |
| Thiazole derivative 8f | Candida albicans | Slight activity | researchgate.net |
| 1,2,3-triazole-thiazole hybrid 8k | Candida species | 5.9-14.2 µM | nih.gov |
| 1,2,3-triazole-thiazole hybrid 8l | Candida species | 5.9-14.2 µM | nih.gov |
The exploration of thiazole derivatives has extended to their potential as antiviral agents. nih.gov While research in this area is less extensive compared to antibacterial and antifungal studies, some thiazole-containing compounds have shown promising in vitro activity against a range of viruses. nih.govmdpi.com These include influenza viruses, coronaviruses, and others. nih.gov
One study on novel aminothiazole derivatives found that a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain, comparable to the antiviral drugs oseltamivir (B103847) and amantadine. mdpi.com This highlights the potential for developing thiazole-based compounds as a new class of antiviral therapeutics. Further research is needed to fully understand their mechanism of action and to optimize their antiviral efficacy.
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective drugs. Thiazole derivatives have emerged as a promising class of compounds in the search for novel antitubercular agents. mdpi.comnih.gov Several studies have reported the in vitro activity of thiazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. chula.ac.thnih.gov
For instance, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities against M. tuberculosis H37Rv, with MIC values ranging from 1 µM to 61.2 µM. nih.gov The presence of specific structural features, such as dichlorophenyl and bromophenyl groups, has been shown to contribute to the antitubercular potency of these compounds. chula.ac.thmdpi.com
The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative, several key targets have been proposed.
One of the proposed mechanisms of action for some thiazole-based antibacterial agents is the inhibition of bacterial cell division. nih.govpolyu.edu.hk Certain thiazole-quinolinium derivatives have been shown to disrupt the normal function of the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govpolyu.edu.hk By interfering with FtsZ polymerization and the formation of the Z-ring, these compounds prevent bacteria from dividing, ultimately leading to cell death. nih.govpolyu.edu.hk
Other potential mechanisms include the inhibition of enzymes vital for microbial survival. While not explicitly detailed for this compound itself, related heterocyclic compounds are known to target enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). DNA gyrase is essential for DNA replication and repair in bacteria, and its inhibition leads to a bactericidal effect. DHFR is a key enzyme in the folate biosynthesis pathway, which is critical for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts these processes, thereby inhibiting microbial growth. The diverse biological activities of thiazole derivatives suggest that they may act on multiple targets, contributing to their broad-spectrum antimicrobial effects.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. For thiazole derivatives, SAR studies have provided valuable insights into the features that govern their antimicrobial efficacy. nih.govijpsdronline.comrsc.org
It has been observed that the nature and position of substituents on the thiazole ring and the phenyl group play a significant role in determining the antimicrobial spectrum and potency. chula.ac.thresearchgate.netnih.gov For example, the presence of electron-withdrawing groups, such as halogens (bromo, chloro) or nitro groups, on the phenyl ring can enhance the antibacterial and antifungal activities. chula.ac.th The addition of hydroxyl and halogen groups, particularly bromine, in coumarin-thiazole hybrids has been shown to improve antibacterial activity. chula.ac.th
Furthermore, the type of substituent at the 2- and 4-positions of the thiazole ring can modulate the biological activity. nih.gov In some series of compounds, the introduction of specific heterocyclic moieties or side chains has led to a significant increase in antimicrobial potency. nih.govmdpi.com For instance, the hybridization of the thiazole core with other heterocyclic systems like pyrazole (B372694) or triazole has resulted in compounds with enhanced antibacterial and antifungal properties. nih.govnih.gov These SAR studies provide a rational basis for the future design and development of novel thiazole-based antimicrobial agents with improved therapeutic potential.
The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer effects. researchgate.net The compound this compound and its derivatives have been the subject of various in vitro studies to evaluate their potential as therapeutic agents. These investigations have focused on their cytotoxicity against cancer cell lines, their ability to induce programmed cell death, their inhibitory effects on key enzymes in cancer pathways, and their antioxidant properties.
Cytotoxicity and Antiproliferative Effects Against Cancer Cell Lines (e.g., MCF-7, HepG2, A549)
Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The MTT assay is a standard method used to assess the in vitro cytotoxic activity of compounds. jksus.org
Studies have shown that the introduction of different substituents on the thiazole ring can significantly influence the cytotoxic potency. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and their acetoxy derivatives were synthesized and evaluated for their ability to suppress the growth of MCF-7 (human breast adenocarcinoma) and HepG2 (human liver hepatocellular carcinoma) cell lines. mdpi.com Among these, a derivative, compound 4c , was identified as the most active, with IC₅₀ values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Another derivative, compound 4b , which contains a bromide substitution, showed moderate cytotoxic activity with IC₅₀ values of 31.5 ± 1.91 µM and 51.7 ± 3.13 µM against MCF-7 and HepG2 cells, respectively. mdpi.com
The antiproliferative activity of these thiazole derivatives is attributed to the presence of the thiazole moiety, which contains both sulfur and nitrogen atoms. mdpi.com The nature of the substituents on the core structure can either enhance or diminish the cytotoxic effects. mdpi.com For example, some thiazole derivatives have shown strong toxic activity with high selectivity towards liver (HepG-2) and breast (MCF-7) cancer cells, while displaying moderate cytotoxicity on other cell lines like HCT-116 (colorectal carcinoma) and HeLa (epithelioid carcinoma). nih.gov
In other studies, phosphomolybdate-based hybrid solids containing bipyridine linkers have shown considerable inhibitory effects against HepG2, A549 (human lung carcinoma), and MCF-7 cells, with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org Furthermore, certain benzofuran (B130515) derivatives with halogen substitutions have also been tested, with a brominated derivative showing significant activity against both A549 and HepG2 cells. mdpi.com
Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives
| Compound | MCF-7 (µM) | HepG2 (µM) | A549 (µM) | Reference |
|---|---|---|---|---|
| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | mdpi.com |
| Compound 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | - | mdpi.com |
| Compound 5 | 28.0 ± 1.69 | 26.8 ± 1.62 | - | mdpi.com |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | mdpi.com |
| Phosphomolybdate Hybrid | 32.11 | 33.79 | 25.17 | rsc.org |
| Brominated Benzofuran Derivative | - | 3.8 ± 0.5 | 3.5 ± 0.6 | mdpi.com |
Data is presented as mean ± standard deviation where available.
Induction of Apoptosis and Cell Cycle Arrest (In Vitro)
Beyond cytotoxicity, the mechanism of action for these thiazole derivatives often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle progression in cancer cells.
One of the highly active thiazole derivatives, compound 4c , was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com It significantly increased the percentage of cells in the pre-G1 phase to 37.36% compared to 2.02% in untreated cells. mdpi.com This indicates that the compound effectively halts the cell division process, leading to cell death. mdpi.com
Furthermore, compound 4c was shown to trigger apoptosis in MCF-7 cells. The percentage of early apoptotic cells increased by 43.9-fold (to 22.39%) and late apoptotic cells by 32.8-fold (to 9.51%) compared to the control. mdpi.com The compound also induced necrosis, with a 4.5-fold increase in necrotic cells. mdpi.com These findings suggest that the cytotoxic activity of this derivative is mediated through the activation of cell death programs. mdpi.com
Other studies on different heterocyclic compounds, such as thiadiazine-based substances, have also reported the induction of apoptosis and cell cycle arrest by targeting and interfering with DNA. mdpi.com Similarly, some chalcone (B49325) derivatives have been shown to induce G2/M phase cell cycle arrest in breast cancer cells. researchgate.net The ability of these compounds to modulate the cell cycle and induce apoptosis is a key aspect of their anticancer potential.
Enzyme Inhibition Relevant to Cancer Pathways (e.g., BRAF V600E)
The anticancer activity of thiazole derivatives can also be attributed to their ability to inhibit specific enzymes that play a crucial role in cancer cell proliferation and survival.
One such target is the B-Raf proto-oncogene, serine/threonine kinase (BRAF), particularly the V600E mutant, which is prevalent in various cancers. While direct inhibition of BRAF V600E by this compound itself is not extensively documented in the provided search results, the broader class of thiazole derivatives includes known anticancer agents like dabrafenib, which is a BRAF inhibitor. researchgate.net
Research on other thiazole derivatives has highlighted their potential as enzyme inhibitors. For example, a novel thiazole derivative, compound 4c , was found to block the vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM, which is comparable to the standard drug Sorafenib (IC₅₀ = 0.059 µM). mdpi.com VEGFR-2 is a key enzyme in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Molecular docking studies have also been employed to predict the binding affinity of thiazole derivatives to various key proteins involved in cancer pathways, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com These studies suggest that compounds like 4c can effectively interact with the active sites of these proteins, potentially inhibiting their function and contributing to the observed anticancer effects. mdpi.com
Structure-Activity Relationship (SAR) in Anticancer Potential
The structure-activity relationship (SAR) studies of this compound derivatives provide valuable insights into how chemical modifications influence their anticancer activity.
The presence and position of substituents on the phenyl ring and the thiazole core are critical for cytotoxicity. For instance, in a series of 3,4-diarylthiazole-2(3H)-thiones, displacing the trimethoxyphenyl (TMP) moiety from the 3-position to the 4-position of the thiazole ring significantly enhanced the cytotoxic activity, especially against MCF-7 cells. sci-hub.se
Further modifications, such as the introduction of a methylene (B1212753) linker between a 4-chlorophenyl group and the 4-(TMP)thiazole-2(3H)-thione core, resulted in improved potency. sci-hub.se The position of the chloro group on the benzyl (B1604629) moiety also played a role, with the ortho-substituted compound exhibiting the highest activity against MCF-7 cells. sci-hub.se This indicates that both the nature and the spatial arrangement of the substituents are crucial for the anticancer efficacy. sci-hub.se
In another study, the introduction of different substitutions on a 2-(4-hydroxybenzylidene) scaffold attached to a thiazole ring was shown to either increase or decrease the IC₅₀ values against MCF-7 and HepG2 cells. mdpi.com This highlights the sensitivity of the biological activity to the chemical structure of the derivatives. The quantum chemical properties of thiazole derivatives, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, have also been correlated with their anticancer activity. nih.gov
Antioxidant Activity (In Vitro Assays)
In addition to their anticancer properties, some thiazole derivatives have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. nih.gov
Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)
The antioxidant activity of thiazole derivatives is often evaluated using in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays. researchgate.netnih.gov
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.govmdpi.com Several studies have reported that thiazole derivatives exhibit varying degrees of DPPH radical scavenging activity. nih.govchemrxiv.org For example, a series of phenolic thiazoles showed that compounds 5a-b , 7a-b , and 8a-b had the best capacity to scavenge the DPPH radical. nih.gov The antioxidant activity of these compounds is often attributed to the presence of phenolic hydroxyl groups. mdpi.com
In one study, a series of thiazolidinone derivatives were tested for their antioxidant activity. nih.gov Compound 4 , a 1,3,4-thiadiazole-based derivative, showed the highest DPPH scavenging activity (33.98%) among the tested compounds, although it was less potent than the standard antioxidant Vitamin C (94.35%). nih.gov Another study on newly synthesized Hantzsch thiazole derivatives also reported their antioxidant activities using the DPPH assay. researchgate.net
The ability of these compounds to scavenge free radicals like the hydroxyl radical is also an important measure of their antioxidant potential. While specific data for this compound in hydroxyl radical scavenging assays was not prominent in the search results, the general antioxidant properties of the thiazole class of compounds suggest this is a relevant area for further investigation.
Enzyme Inhibition Studies (Non-Antimicrobial/Anticancer)
Thiazole-containing compounds have been a subject of interest for their potential to inhibit various enzymes involved in physiological and pathological processes. The studies below focus on enzymes outside of antimicrobial and anticancer research.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Several studies have evaluated thiazole derivatives for their potential as cholinesterase inhibitors.
In one study, a series of coumarinyl thiazole hybrids were synthesized and tested for their inhibitory activity against both AChE and BuChE. nih.gov Among these, compounds featuring a bromo substituent were evaluated. Specifically, a derivative with a meta-bromo substituent, compound 6h , was identified as a moderate inhibitor of BuChE. nih.gov Another study synthesized imidazole-thiazole derivatives and tested their effects on AChE and BuChE, though specific bromo-substituted phenyl derivatives were not the primary focus. researchgate.net Research on other thiazole series has generally shown that these compounds tend to be weak inhibitors of both AChE and BuChE. dergipark.org.trscilit.com For instance, a set of thiazole derivatives synthesized from thiosemicarbazide (B42300) and phenacyl bromides showed that the most effective AChE inhibitors had weak action against BuChE (IC₅₀ > 80 µg/mL). scilit.com
Table 1: In Vitro Cholinesterase Inhibition by Thiazole Derivatives No specific IC₅₀ values for this compound were available in the reviewed literature. The table below represents data for related derivatives.
| Compound ID | Target Enzyme | Structure Description | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| 4e | AChE | Benzothiazol-thiazole derivative | 25.5 ± 2.12 µg/mL | scilit.com |
| 4i | AChE | Benzothiazol-thiazole derivative | 38.50 ± 2.12 µg/mL | scilit.com |
| 6j | BuChE | Coumarinyl thiazole derivative | 11.01 ± 3.37 μM | nih.gov |
| 6h | BuChE | Coumarinyl thiazole with meta-bromo substituent | Moderate Inhibition | nih.gov |
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.
The reviewed literature primarily focuses on the evaluation of thiazole derivatives against enzymes relevant to cancer (e.g., PI3Kα, mTOR, DNA topoisomerase) or microbial activity, which are outside the scope of this section. rsc.orgnih.govnih.gov No specific in vitro studies detailing the inhibition of other non-antimicrobial/non-cancer-related enzymes by this compound or its direct derivatives were prominently found in the surveyed literature.
Anti-inflammatory Activity (In Vitro)
Thiazole and its derivatives are recognized for their potential anti-inflammatory properties. tsijournals.comnih.govnih.gov The anti-inflammatory effects of these compounds are often evaluated through in vitro assays that measure the inhibition of inflammatory mediators or cellular processes.
While direct studies on this compound were not found, research on related structures provides insight. For example, derivatives of 1,2,4-triazole (B32235), another class of nitrogen-containing heterocycles, have been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IFN-γ in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMC). mdpi.com One such derivative, compound 21 , demonstrated the strongest activity in this regard. mdpi.com Thiazole-based compounds are known to exhibit a wide range of biological functions, including anti-inflammatory action, which has spurred their investigation in drug discovery. nih.gov
Anthelmintic and Insecticidal Activities (In Vitro)
The thiazole nucleus is a structural component in various compounds exhibiting anthelmintic and insecticidal activities. tsijournals.comresearchgate.net In vitro assays for anthelmintic activity often use model organisms like earthworms (Pheretima posthuma) or nematodes (Rhabditis sp.) to measure the time taken for paralysis and death of the worms. tsijournals.commdpi.com
One study synthesized a series of thiazole derivatives and evaluated their anthelmintic effects. tsijournals.com The results showed that several compounds had significant, dose-dependent activity. Compound 1c from this series was the most potent, causing paralysis and death of worms at a rate comparable to the standard drug, piperazine (B1678402) citrate, at a concentration of 5 mg/mL. tsijournals.com Another study investigated 1,2,4-triazole derivatives and found that compounds 12 and 14 demonstrated anthelmintic activity higher than the reference drug albendazole (B1665689) against Rhabditis sp. nematodes. mdpi.com
Research on pyrimidine-thiol derivatives, including a 4-(4'-bromophenyl) substituted compound, also demonstrated anthelmintic and insecticidal properties, highlighting the potential contribution of the bromophenyl group to this activity. researchgate.net
Table 2: In Vitro Anthelmintic Activity of Thiazole Derivatives against Pheretima posthuma
| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
|---|---|---|---|---|
| 1b | 5 | 23.12 ± 0.90 | 46.04 ± 1.00 | tsijournals.com |
| 10 | 14.30 ± 0.90 | 30.46 ± 0.60 | tsijournals.com | |
| 15 | 9.16 ± 0.70 | 20.03 ± 0.10 | tsijournals.com | |
| 20 | 4.41 ± 0.70 | 14.04 ± 1.00 | tsijournals.com | |
| 1c | 5 | 15.04 ± 0.60 | 36.14 ± 0.70 | tsijournals.com |
| 10 | 10.11 ± 0.80 | 24.08 ± 0.80 | tsijournals.com | |
| 15 | 6.09 ± 0.70 | 16.11 ± 0.90 | tsijournals.com | |
| 20 | 3.10 ± 0.90 | 10.14 ± 0.60 | tsijournals.com | |
| Piperazine Citrate | 5 | 14.20 ± 0.80 | 35.10 ± 1.00 | tsijournals.com |
| (Standard) | 10 | 9.10 ± 0.60 | 23.16 ± 0.90 | tsijournals.com |
| 15 | 5.20 ± 0.90 | 15.10 ± 0.70 | tsijournals.com |
Applications of 2 3 Bromo 4 Methylphenyl Thiazole and Thiazole Derivatives in Non Biomedical Fields
Agricultural Chemistry
The agricultural sector continually seeks novel compounds to protect crops and enhance yields. Thiazole (B1198619) derivatives have emerged as a significant class of agrochemicals due to their strong biological activity and the potential for diverse structural modifications. nih.gov These compounds are integral to the formulation of various pesticides, including fungicides, insecticides, and nematicides. researchgate.net Commercially successful examples like Thifluzamide, Ethaboxam, and Oxathiapiprolin underscore the importance of the thiazole moiety in modern crop protection. researchgate.net
The thiazole scaffold is a cornerstone in the development of modern fungicides. nih.gov Since the introduction of Thiabendazole in 1962, research into thiazole-based antifungal agents has expanded significantly. nih.gov These compounds often work by targeting specific metabolic pathways in fungi or by inducing systemic acquired resistance (SAR) in plants, which enhances their natural defenses against pathogens. nih.gov For instance, certain isothiazole–thiazole derivatives have been shown to exhibit excellent activity against oomycetes, a group of destructive plant pathogens, by targeting the oxysterol-binding protein. nih.govrsc.org Research has also demonstrated that novel pyrazole (B372694) carboxylate derivatives containing a thiazole backbone show remarkable antifungal activity against pathogens like Valsa mali and Botrytis cinerea. acs.org
Some thiazole derivatives also possess herbicidal properties. researchgate.netgoogle.com While specific research on the herbicidal action of 2-(3-Bromo-4-methylphenyl)thiazole is not extensively documented, related compounds are used in the formulation of herbicides. google.comchemimpex.com The mechanism often involves the inhibition of critical enzymes in weeds, such as protoporphyrinogen (B1215707) IX oxidase (PPO), which disrupts chlorophyll (B73375) biosynthesis and leads to plant death. nih.gov
Fungicidal Activity of Select Thiazole Derivatives
| Compound Type | Target Fungi | Observed Efficacy (EC50) | Reference |
|---|---|---|---|
| Isothiazole–Thiazole Derivative (Compound 6u) | Pseudoperonospora cubensis | 0.046 mg L−1 | nih.govrsc.org |
| Isothiazole–Thiazole Derivative (Compound 6u) | Phytophthora infestans | 0.20 mg L−1 | nih.govrsc.org |
| Pyrazole Carboxylate Derivative (Compound 15) | Valsa mali | 0.32 mg/L | acs.org |
| Pyrazole Carboxylate Derivative (Compound 24) | Botrytis cinerea | 0.40 mg/L | acs.org |
| Pyrazole Carboxylate Derivative (Compound 24) | Sclerotinia sclerotiorum | 3.54 mg/L | acs.org |
Thiazole derivatives serve as crucial building blocks for a wide array of crop protection agents. chemimpex.com Their broad-spectrum activity allows for the development of pesticides that are effective against a range of threats. nih.gov Commercially available pesticides containing the thiazole template include insecticides like Clothianidin and Thiamethoxam, and the nematicide Fluensulfone. researchgate.net
Furthermore, thiazole compounds are being developed as safeners, which are chemicals used to protect crops from the phytotoxic effects of herbicides. nih.gov For example, a series of thiazole phenoxypyridine derivatives has been shown to protect maize from injury caused by the residual PPO-inhibiting herbicide fomesafen. nih.gov These safeners can compete with the herbicide for its target enzyme, thereby mitigating damage to the crop. nih.gov The versatility of the thiazole ring allows for structural modifications that can lead to the creation of highly effective and selective agents for integrated pest management strategies. nih.gov
Materials Science
The inherent stability and reactivity of the thiazole ring make it a valuable component in the field of materials science. Its incorporation into polymers and coatings can enhance their physical and chemical properties, leading to the development of advanced materials with specialized functions.
Thiazole derivatives are used as multifunctional additives in coatings, imparting both biocidal and flame-retardant properties. ekb.eg In the paint and coatings industry, biocides are essential for preventing the growth of fungi and algae on the coated surface. ekb.eg The chemical stability of the thiazole ring makes it an effective antimicrobial agent when incorporated into polymer composites and coatings. ekb.eg
Additionally, these compounds can act as effective flame retardants. ekb.eg The mechanism often involves the synergistic effect of the sulfur and nitrogen atoms within the thiazole ring, which enhances the flame retardancy of the polymer. ekb.eg The Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support flaming combustion, has been shown to increase with the addition of thiazole derivatives to polyurethane varnish formulations. ekb.eg This indicates an improved resistance to fire. ekb.eg These additives work by forming solid residues or a protective foam char on the material's surface during combustion, which slows the rate of heat release and reduces flame spread. mdpi.com
Effect of Thiazole Additives on Flame Retardancy of Polyurethane Varnish
| Thiazole Additive Concentration (%) | Limiting Oxygen Index (LOI) | Reference |
|---|---|---|
| 0 (Blank) | 19 | ekb.eg |
| 1 | 22 | ekb.eg |
| 3 | 24 | ekb.eg |
| 5 | 26 | ekb.eg |
Data reflects a general trend observed for three different thiazole derivatives (A, B, and C) tested in the study. ekb.eg
Analytical Chemistry and Biochemical Research
In the laboratory setting, thiazole compounds, including derivatives like 2-Bromo-4-methyl-1,3-thiazole, serve as important tools in analytical chemistry and biochemical research. chemimpex.com Their defined chemical structure and reactivity make them suitable for use as standards, reagents, and structural scaffolds in various research applications.
Researchers utilize compounds like 2-Bromo-4-methyl-1,3-thiazole as reagents in biochemical assays, particularly in studies focused on enzyme inhibition and the elucidation of metabolic pathways. chemimpex.com The thiazole ring is a common feature in molecules with potent biological activities, making its derivatives useful for probing biological systems. nih.gov
In analytical chemistry, thiazole derivatives can act as standards for chromatographic techniques. chemimpex.com This allows for the accurate detection and quantification of similar compounds in complex mixtures. chemimpex.com Furthermore, the development of novel thiazole-based heterocyclic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govchemimpex.comtriazole, provides valuable building blocks for creating new chemical entities for medicinal chemistry research and scaffold hopping strategies. rsc.org
Use as Standards in Chromatographic Techniques
The precise and accurate quantification of analytes is a cornerstone of analytical chemistry, with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being central to these efforts. The use of internal standards is a widely adopted practice to improve the precision and accuracy of these methods. chromatographyonline.comquora.com An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. chromforum.org
While direct literature specifically citing this compound as a chromatographic standard is scarce, its structural features suggest its potential utility in this role, particularly for the analysis of other thiazole-based compounds or aromatic bromine-containing molecules. Brominated aromatic compounds can be selectively and sensitively detected using gas chromatography coupled with negative chemical ionization mass spectrometry (GC/NCI-MS) by monitoring the characteristic bromide anions (m/z 79 and 81). osti.gov This high selectivity minimizes interference from non-brominated compounds in complex matrices. osti.gov
For a compound to serve as an effective internal standard, it should possess several key characteristics. The table below outlines these properties and how this compound aligns with them.
Table 1: Suitability of this compound as a Chromatographic Internal Standard
| Characteristic of an Ideal Internal Standard | Relevance of this compound |
| Chemical Similarity to Analyte | Possesses a thiazole core, making it structurally related to other thiazole derivatives. Its aromatic nature and bromine substituent make it suitable for standardizing the analysis of similar halogenated aromatic compounds. chromforum.org |
| Not Present in the Sample | As a synthetic compound, it is unlikely to be naturally present in most biological or environmental samples. cumhuriyet.edu.tr |
| Elutes Near the Analyte but Well-Resolved | The polarity and molecular weight, influenced by the bromo and methylphenyl groups, would likely result in a distinct retention time, allowing for clear separation from analytes of interest. |
| High Purity and Stability | Can be synthesized with high purity and is generally stable under typical chromatographic conditions. chromatographyonline.com |
| Detector Response | The presence of bromine and sulfur atoms provides a unique mass spectrometric signature, enabling sensitive and selective detection, especially with mass spectrometry detectors. osti.gov |
The synthesis of various brominated thiazoles has been optimized, allowing for the production of a family of related compounds that could serve as a kit of standards for chromatographic analysis. acs.org The ability to systematically vary the position and number of bromine atoms on the thiazole ring allows for the fine-tuning of retention times, a useful feature when developing analytical methods for a range of thiazole-containing analytes. nih.gov
Reagents in Biochemical Assays
Beyond their direct therapeutic potential, thiazole derivatives are valuable tools in biochemical research, serving as reagents in assays designed to probe biological systems and in catalysis.
Enzyme Inhibition for Research Purposes
Thiazole derivatives are known to interact with a variety of enzymes. While much of this research is aimed at developing therapeutic inhibitors, these compounds are also used in fundamental biochemical assays to study enzyme structure, function, and kinetics. For instance, various 2-aminothiazole (B372263) derivatives have been shown to inhibit enzymes like lactoperoxidase. cumhuriyet.edu.tr In a research context, such inhibitors are crucial for elucidating enzymatic mechanisms and pathways. The inhibitory activity of a selection of thiazole derivatives against bovine carbonic anhydrase-II has been studied, providing insights into the enzyme's active site. rsc.org These studies, while biochemical in nature, are focused on understanding fundamental biological processes rather than direct clinical application.
Table 2: Examples of Thiazole Derivatives in Non-Therapeutic Enzyme Inhibition Assays
| Thiazole Derivative Type | Enzyme Target | Purpose of Assay |
| Morpholine-derived thiazoles | Carbonic Anhydrase II | To study binding affinity, selectivity, and enzyme kinetics. rsc.org |
| 2-Aminothiazole derivatives | Lactoperoxidase | To investigate in vitro inhibition profiles and understand enzyme-inhibitor interactions. cumhuriyet.edu.tr |
| Indole-substituted thiazoles | Xanthine Oxidase | To determine in vitro inhibitory activities and structure-activity relationships. cumhuriyet.edu.tr |
Catalysis
The thiazole nucleus is a key component in several catalytic applications.
Organocatalysis: Thiazolium salts, which are readily synthesized from thiazole precursors, are effective organocatalysts for a variety of chemical transformations, including the benzoin (B196080) condensation and Stetter reactions. usask.caambeed.comresearchgate.netusask.canih.gov These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The catalytic cycle involves the formation of a nucleophilic carbene from the thiazolium salt, which then reacts with aldehydes. nih.gov The specific substituents on the thiazole ring can be modified to tune the catalyst's activity and stability. usask.ca
Ligands in Metal Catalysis: Thiazole derivatives can act as ligands that coordinate with transition metals to form catalytically active complexes. For example, phenylthiazole ligands have been used to prepare palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating new carbon-carbon bonds in synthetic chemistry. cdnsciencepub.com The thiazole ring's nitrogen atom coordinates with the metal center, influencing the catalyst's electronic properties and reactivity. cdnsciencepub.com Thiazoline-based ligands have also been employed in copper-catalyzed cycloaddition reactions. rsc.org
Materials Science
The unique photophysical properties of certain thiazole derivatives have led to their use in materials science, particularly in the development of solar energy technologies.
Dye-Sensitized Solar Cells (DSSCs): Organic dyes containing thiazole moieties have been designed and synthesized for use as sensitizers in DSSCs. researchgate.netcnr.itresearchgate.net In these devices, the dye absorbs sunlight and injects an electron into a semiconductor material, initiating the generation of electric current. Thiazolo[5,4-d]thiazole-based sensitizers have been specifically developed to optimize light absorption in the visible spectrum for applications like greenhouse-integrated photovoltaics. researchgate.netcnr.it Researchers have also used furan-thiazole-based dyes as co-sensitizers to enhance the power conversion efficiency of DSSCs. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
While classical methods like the Hantzsch condensation are effective for synthesizing thiazole (B1198619) derivatives, future efforts must prioritize the development of novel and sustainable synthetic routes. ui.ac.id Green chemistry principles offer a roadmap for this endeavor, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. bohrium.com
Promising avenues for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govbepls.com The application of microwave irradiation to the reaction of 2-bromo-1-(3-bromo-4-methylphenyl)ethan-1-one with a thioamide source could provide a rapid and efficient route to the target compound.
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient method for synthesis. The use of ultrasonic irradiation, potentially with a recyclable biocatalyst like a chitosan hydrogel, could enhance reaction rates and yields under mild conditions. mdpi.com
Catalyst-Free and Solvent-Free Reactions: Developing methods that eliminate the need for catalysts and traditional organic solvents represents a significant step toward sustainability. bepls.comorganic-chemistry.org Research into solid-state or melt-phase reactions between the necessary precursors could yield a highly efficient and eco-friendly synthesis. organic-chemistry.org
Use of Green Solvents: When a solvent is necessary, the focus should be on environmentally benign options such as water, ethanol (B145695), or ionic liquids. bohrium.com Investigating the feasibility of Hantzsch-type reactions in these solvents could significantly reduce the environmental impact of synthesis. bepls.com
These green approaches not only align with modern environmental standards but also often lead to simpler workup procedures and higher purity products. organic-chemistry.org
Advanced Mechanistic Studies of Biological Interactions (In Vitro)
To advance 2-(3-bromo-4-methylphenyl)thiazole as a lead compound, a deep understanding of its molecular mechanism of action is crucial. Thiazole derivatives have been identified as inhibitors of various biological targets, including tubulin and topoisomerase. nih.govnih.gov Future in vitro studies should aim to precisely identify the cellular targets of this specific compound and its analogues.
Key research objectives should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify specific protein binding partners.
Enzymatic Assays: If a target is identified (e.g., a specific kinase, carbonic anhydrase, or tubulin), detailed enzymatic assays should be conducted to determine the inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive). nih.govresearchgate.net
Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can provide quantitative data on binding affinity, thermodynamics, and the precise atomic-level interactions between the compound and its target protein.
Cell-Based Mechanistic Assays: Investigating the downstream effects of target engagement, such as cell cycle arrest, induction of apoptosis (measured by caspase activation or Annexin V staining), and modulation of specific signaling pathways. nih.gov
These advanced studies will provide the mechanistic foundation necessary for rational optimization of the compound's biological activity.
Integration of Computational Design for Targeted Synthesis
Computational chemistry is an indispensable tool in modern drug discovery for designing novel molecules with improved potency and optimized pharmacokinetic profiles. nih.gov Integrating computational design into the research pipeline for this compound will accelerate the discovery of superior analogues.
Future computational work should focus on:
Molecular Docking: Once a biological target is validated, molecular docking studies can predict the binding poses of new virtual derivatives within the target's active site. This can guide the selection of substituents on the phenyl and thiazole rings to enhance binding interactions. researchgate.netresearchgate.net
Pharmacophore Modeling: Developing a pharmacophore model based on the structural requirements for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.
In Silico ADME-Toxicity Prediction: Before committing to synthesis, virtual screening of designed compounds for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is essential. nih.govresearchgate.net This helps to prioritize candidates with favorable drug-like properties and reduce late-stage attrition.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate physicochemical properties of a series of synthesized analogues with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.
This "in silico-first" approach allows for a more targeted and efficient synthetic effort, focusing resources on compounds with the highest probability of success.
Development of High-Throughput Screening Assays for New Activities (In Vitro)
To uncover the full biological potential of the this compound scaffold, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid evaluation of a compound library against a multitude of biological targets, potentially revealing unexpected new activities. youtube.com
Future research should involve:
Assay Miniaturization: Adapting existing biochemical or cell-based assays to 96-well, 384-well, or 1536-well plate formats to increase throughput and reduce reagent consumption.
Development of Reporter Assays: Creating cell lines with reporter genes (e.g., luciferase or green fluorescent protein) under the control of specific promoters. These assays can screen for compounds that modulate particular signaling pathways.
Chemiluminescent and Fluorescent Readouts: Designing assays that utilize sensitive chemiluminescent or fluorescent probes to enable robust and automated detection of activity. nih.gov For example, a chemiluminescent assay could be developed to screen for inhibitors of a target enzyme like acetylcholinesterase. nih.gov
Fragment-Based Screening: Profiling a library of thiazole fragments in a cascade of biochemical and biophysical assays to identify starting points for the development of novel inhibitors. nih.gov
By screening this compound and a library of its derivatives against a diverse panel of HTS assays, novel therapeutic applications beyond its initially presumed activity could be discovered.
Investigation of Hybrid Molecules Incorporating the Thiazole Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for developing compounds with enhanced potency or multi-target activity. acs.org The thiazole scaffold is an attractive component for creating such hybrid molecules. nih.govekb.eg
Future synthetic chemistry efforts should explore the creation of hybrids by linking the this compound core to other known bioactive heterocycles. Potential hybridization partners include:
Pyrazoline: Thiazole-pyrazoline hybrids have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects. acs.orgekb.eg
Naphthalene: Linking the thiazole to a naphthalene moiety has been explored for creating potent tubulin polymerization inhibitors. nih.gov
Sulfonamides: Hybrid molecules incorporating a sulfonamide group have been designed as dual inhibitors of targets like tubulin and carbonic anhydrase IX. nih.gov
Quinoxaline or Thienothiophene: These heterocycles can be incorporated to create novel hybrid molecules with potential antibacterial properties. nih.gov
The design of these hybrids can lead to synergistic effects, where the combined molecule is more active than the individual components, or to multi-target agents capable of modulating different biological pathways simultaneously. ekb.eg
Potential Applications in Other Emerging Fields (e.g., sensing, optoelectronics)
Beyond its biomedical potential, the thiazole ring's unique electronic and photophysical properties make it a candidate for applications in materials science. researchgate.net Future research should investigate the utility of this compound and its derivatives in emerging technological fields.
Areas for investigation include:
Fluorescent Sensing: Thiazole derivatives, most famously Thiazole Orange, are known to exhibit 'turn-on' fluorescence upon binding to specific analytes like biomolecules or metal ions. nih.gov Derivatives of the title compound could be designed and tested as selective chemosensors for environmentally or biologically important ions (e.g., Cu2+, Zn2+). unl.pt
Optoelectronics: Fused thiazole systems, known as thiazolothiazoles, are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells due to their planar structure, π-conjugation, and semiconductor properties. researchgate.netresearchgate.net While the single thiazole ring in this compound is less conjugated, its derivatives could serve as building blocks for larger, more complex systems with tailored optoelectronic properties. Research could focus on polymerizing or functionalizing the scaffold to enhance these characteristics.
Exploring these non-medical applications would diversify the potential value of this chemical scaffold, opening up new avenues for innovation in materials science and diagnostics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromo-4-methylphenyl)thiazole, and how can reaction conditions be optimized?
The synthesis of thiazole derivatives typically involves cyclization reactions between α-bromo ketones and thiosemicarbazides or thioamides. For example, 4-cyanophenyl thiazole analogs are synthesized via a single-step cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone under reflux in ethanol, yielding 66–79% efficiency . Optimization includes solvent selection (e.g., DMSO for high solubility), catalyst use (e.g., CuBr for bromination reactions), and reflux duration (4–18 hours). Post-synthesis purification via column chromatography (e.g., silica gel with heptane/ethyl acetate) ensures high purity .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Assigns protons and carbons in the thiazole and aryl rings. For instance, aromatic protons in the 3-bromo-4-methylphenyl group appear as multiplet signals at δ 7.40–7.92 ppm, while thiazole protons resonate near δ 8.16 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., 7.45° twist between thiazole and phenyl rings). SHELXTL software refines crystal structures, with validation metrics (R-factors < 0.05) ensuring accuracy .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 430 for brominated derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the thiazole and phenyl rings influence anticancer activity, and what are the key structure-activity relationship (SAR) findings?
Substituents modulate potency and selectivity:
- Bromine : Enhances electrophilicity, improving DNA intercalation. For example, 3b' (3-bromothiophene derivative) shows GI50 = 1.6 µM against HCT-116 cells, outperforming cisplatin .
- Methyl groups : Increase lipophilicity, enhancing membrane permeability. Derivatives with 4-methylphenyl groups exhibit 2–3× higher activity in clonogenic assays .
- Fluorine : Improves metabolic stability. Fluorinated analogs (e.g., 3w) induce caspase-dependent apoptosis in MCF-7 cells via Bax/Bcl-2 pathway modulation .
| Compound | Substituents | GI50 (µM, HCT-116) | Mechanism |
|---|---|---|---|
| 3f | 2-hydroxy-3-methylbenzylidene | 1.6 ± 0.1 | Caspase-3 activation |
| 3n | 2,6-dichlorobenzylidene | 1.1 ± 0.5 | Cell cycle arrest (G2/M) |
| 3w | 4-fluorophenylethylidene | 1.5 ± 0.8 | Mitochondrial membrane depolarization |
| Data from cytotoxicity assays and Western blot analysis |
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions. For example:
- EGFR kinase : The bromophenyl group forms halogen bonds with Leu788, while the thiazole nitrogen hydrogen-bonds to Thr790 (binding affinity: −9.2 kcal/mol) .
- Topoisomerase II : π-π stacking between the phenyl ring and DNA base pairs (docking score: −8.5 kcal/mol) correlates with IC50 values in DNA relaxation assays . MD simulations (GROMACS) further validate stability, with RMSD < 2.0 Å over 100 ns trajectories .
Q. What strategies resolve contradictory data in biological activity across studies?
Discrepancies in IC50 values often arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies include:
- Dose-response standardization : Use fixed agent concentrations (e.g., 5–10 µM) across cell lines .
- Orthogonal assays : Combine MTT viability tests with clonogenic and caspase-3/7 activation assays to confirm apoptosis .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance in replicate experiments (n ≥ 3) .
Methodological Challenges
Q. How is the crystal packing of this compound stabilized, and what intermolecular interactions dominate?
X-ray studies reveal:
- π-π interactions : Between thiazole (centroid Cg5) and phenyl rings (Cg6) at 3.815 Å distance .
- Halogen bonding : S⋯Br contacts (3.540 Å) contribute to lattice stability .
- Van der Waals forces : Methyl groups participate in hydrophobic packing, with unit cell parameters (a = 8.21 Å, b = 10.34 Å) optimized via SHELXL refinement .
Q. What are the limitations of current synthetic routes, and how can green chemistry principles improve scalability?
Traditional methods suffer from low atom economy (e.g., CuBr waste in bromination) and toxic solvents (DMSO). Sustainable alternatives include:
- Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes .
- Biocatalysis : Lipase-mediated cyclization in aqueous media improves yield (75%) and reduces byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
